N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

CB2 cannabinoid receptor Positional isomerism Intramolecular hydrogen bonding

N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class, a scaffold extensively characterized as a source of potent and selective cannabinoid type 2 (CB2) receptor ligands. This compound combines a 6-methoxy substituent on the quinoline core—a feature associated with high CB2 affinity in 6-substituted quinolone-3-carboxamide series —with an N-(4-(2-hydroxyethyl)phenyl) carboxamide side chain that introduces a polar primary alcohol group.

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
Cat. No. B12183969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=CC=C(C=C3)CCO
InChIInChI=1S/C19H18N2O4/c1-25-14-6-7-17-15(10-14)18(23)16(11-20-17)19(24)21-13-4-2-12(3-5-13)8-9-22/h2-7,10-11,22H,8-9H2,1H3,(H,20,23)(H,21,24)
InChIKeyDRGUWXDAYZPEAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide: A 6-Methoxy-Substituted Quinolone CB2 Ligand Scaffold


N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class, a scaffold extensively characterized as a source of potent and selective cannabinoid type 2 (CB2) receptor ligands [1]. This compound combines a 6-methoxy substituent on the quinoline core—a feature associated with high CB2 affinity in 6-substituted quinolone-3-carboxamide series [2]—with an N-(4-(2-hydroxyethyl)phenyl) carboxamide side chain that introduces a polar primary alcohol group. This structural combination is distinct from both earlier-generation quinolone CB2 ligands bearing lipophilic N-substituents and from the 8-methoxy positional isomer, where the methoxy group location alters the intramolecular hydrogen-bonding network with the N1-H of the dihydroquinoline ring.

Why N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide Cannot Be Replaced by a Generic 4-Quinolone-3-Carboxamide


Within the 4-oxo-1,4-dihydroquinoline-3-carboxamide family, both the position of the methoxy substituent on the quinoline core and the polarity of the N-phenyl substituent fundamentally alter the pharmacological and physicochemical profile. In the 6-substituted series, Ki(CB2) values span a >100-fold range (0.7–73.2 nM) depending on the specific substituent combination at positions 1, 3, and 6 [1]. The 6-methoxy group permits an intramolecular hydrogen bond with the N1-H that pre-organizes the scaffold into a CB2-preferred conformation; shifting the methoxy to position 8 (as in the commercially available 8-methoxy isomer) disrupts this interaction and is predicted by CoMFA models to reduce CB2 affinity [2]. Furthermore, the 2-hydroxyethyl moiety on the N-phenyl ring introduces a hydrogen-bond donor/acceptor not present in the unsubstituted N-phenyl or N-alkyl analogs, with the potential to improve aqueous solubility—a documented limitation of first-generation quinolone CB2 ligands that required 400- to 3400-fold solubility enhancement strategies in lead optimization programs [3].

Quantitative Differentiation Evidence: N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide vs. Key Comparators


6-Methoxy vs. 8-Methoxy Positional Isomerism: Predicted CB2 Affinity Divergence Driven by Intramolecular H-Bonding

The 6-methoxy substituent in the target compound can form an intramolecular hydrogen bond with the N1-H of the dihydroquinoline ring, stabilizing a planar conformation that CoMFA models associate with high CB2 binding affinity. The 8-methoxy positional isomer cannot form this interaction due to geometric constraints. The Pasquini 2010 study demonstrated that 6-substituted quinolone-3-carboxamides achieve Ki(CB2) values as low as 0.7 nM, whereas the 8-chloro-substituted analog (structurally distinct but informative regarding position 8 steric/electronic effects) showed markedly reduced CB2 affinity in the Stern 2007 pharmacomodulation study [1].

CB2 cannabinoid receptor Positional isomerism Intramolecular hydrogen bonding

Hydroxyethyl Side Chain: Projected Solubility Advantage Over Lipophilic N-Alkyl CB2 Quinolone Ligands

First-generation 4-quinolone-3-carboxamide CB2 agonists such as lead compound 4 (unsubstituted N-phenyl or N-alkyl analog) suffered from poor aqueous solubility, motivating a dedicated lead optimization campaign documented in Mugnaini 2016 [1]. Introduction of a basic or polar moiety on the side chain (as in compound 6d) resulted in 400- to 3400-fold improvement in solubility while retaining CB2 affinity (Ki = 60 nM vs. 0.8 nM for the lead). The target compound incorporates a 2-hydroxyethyl group on the N-phenyl ring—a primary alcohol capable of hydrogen bonding with water—offering a similar physicochemical advantage over lipophilic N-alkyl or unsubstituted N-phenyl quinolone CB2 ligands.

Aqueous solubility Physicochemical optimization CB2 ligand Hydroxyethyl substituent

Functional Selectivity Potential: 6-Methoxy Quinolone CB2 Ligands Exhibit Diverse Functional Profiles at CB2 Receptors

The Pasquini 2010 study demonstrated that 6-substituted 4-quinolone-3-carboxamides display a spectrum of functional activities at the CB2 receptor, ranging from full agonism (compound 2ae, showing analgesic activity antagonized by a CB2-selective antagonist) to inverse agonism (compounds 2e and 2g) in the formalin test of inflammatory pain in mice [1]. Computational studies suggest that the C-6 substituent modulates the conformation of the W6 'toggle switch' residue known to be critical in GPCR activation, providing a structural basis for this functional diversity [2]. This contrasts with CB2 ligands from other chemotypes (e.g., aminoalkylindoles, classical cannabinoids) that may have more restricted functional profiles.

Functional selectivity CB2 inverse agonist Biased signaling [35S]GTPγS assay

Synthetic Tractability and Building Block Accessibility for N-(4-(2-Hydroxyethyl)phenyl)-Substituted Quinolones

The target compound's synthesis proceeds via amide coupling between 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 34785-07-4) [1] and 4-aminophenethyl alcohol (4-(2-hydroxyethyl)aniline, CAS 104-10-9). Both building blocks are commercially available from multiple suppliers, in contrast to the 8-methoxy isomer which requires non-trivial regioselective synthesis of 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . The 4-aminophenethyl alcohol building block is manufactured at multi-kilogram scale for dye and pharmaceutical intermediate markets, ensuring supply chain stability.

Synthetic accessibility Amide coupling Building block availability Medicinal chemistry sourcing

Recommended Application Scenarios for N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide


CB2 Receptor Binding Screening and SAR Profiling of 6-Substituted Quinolone-3-Carboxamides

This compound is best deployed as a tool for expanding structure-activity relationship (SAR) understanding at the CB2 receptor, specifically probing the effect of a polar 2-hydroxyethyl substituent on the N-phenyl ring while retaining the 6-methoxy pharmacophore known to favor high CB2 affinity (class Ki range: 0.7–73.2 nM) [1]. Radioligand competition binding against [3H]CP-55,940 using hCB2-transfected CHO cell membranes should be the primary characterization assay. The resulting Ki and selectivity index [Ki(CB1)/Ki(CB2)] can then be benchmarked against published 6-substituted analogs from the Pasquini 2010 dataset.

Aqueous Solubility Optimization Studies for Quinolone CB2 Ligands

The 2-hydroxyethyl group on the N-phenyl ring is a strategic polarity-enhancing modification designed to address the poor aqueous solubility that has historically limited the in vivo utility of high-affinity quinolone CB2 ligands [1]. Solubility should be measured by shake-flask method at pH 7.4 (phosphate buffer) and compared against the Mugnaini 2016 dataset, where compound 6d achieved 400–3400× improvement over the lipophilic lead compound 4. This compound can serve as a reference point for evaluating whether a primary alcohol substituent provides sufficient solubility enhancement or whether a more basic side chain (as in compound 6d) is required.

Functional Profiling in CB2 [35S]GTPγS and β-Arrestin Recruitment Assays

Given that 6-substituted quinolone-3-carboxamides exhibit functional profiles spanning from full agonism (2ae) to inverse agonism (2e, 2g) at CB2 receptors [1], this compound must be characterized in both [35S]GTPγS binding (G-protein activation) and β-arrestin recruitment assays to determine its signaling bias. The 6-methoxy group is predicted by in silico studies to influence the W6 toggle switch conformation [2], and the hydroxyethyl side chain may further modulate receptor interactions. This functional fingerprint will determine whether the compound is suitable as an agonist tool for anti-inflammatory pain models or as an inverse agonist for indications where CB2 constitutive activity reduction is desired.

Comparative Benchmarking Against the 8-Methoxy Positional Isomer

The 8-methoxy isomer represents the most structurally similar comparator compound [1]. A direct head-to-head comparison of the 6-methoxy and 8-methoxy isomers in parallel CB2 binding, functional, and solubility assays would provide definitive evidence of positional selectivity effects. Such a study would not only validate CoMFA model predictions regarding the 6-methoxy intramolecular H-bond but also establish procurement rationale for medicinal chemistry groups deciding between the two commercially available isomers. This comparator pair is particularly valuable because it isolates the effect of methoxy position while holding all other structural features constant.

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